Dibutylphosphinic acid m-tolyl ester
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Overview
Description
Dibutylphosphinic acid m-tolyl ester is an organic compound with the molecular formula C15H25O2P. It is a phosphinic acid ester, which means it contains a phosphinic acid group (P(OH)R2) esterified with an alcohol. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylphosphinic acid m-tolyl ester can be synthesized through esterification reactions. One common method involves the reaction of dibutylphosphinic acid with m-tolyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Dibutylphosphinic acid+m-tolyl alcoholH2SO4Dibutylphosphinic acid m-tolyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as triphenylphosphine oxide can facilitate the esterification process, allowing for large-scale production with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
Dibutylphosphinic acid m-tolyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to phosphinic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Dibutylphosphinic acid m-tolyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutylphosphinic acid m-tolyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phosphinic acid, which can then interact with target molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and signaling pathways
Comparison with Similar Compounds
Similar Compounds
- Tris(1,3-dichloro-2-propyl) phosphate
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tributyl phosphate
Uniqueness
Dibutylphosphinic acid m-tolyl ester is unique due to its specific ester group and the presence of the m-tolyl moiety, which imparts distinct chemical properties and reactivity. Compared to other phosphinic acid esters, it offers unique advantages in terms of stability and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
74038-28-1 |
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Molecular Formula |
C15H25O2P |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-dibutylphosphoryloxy-3-methylbenzene |
InChI |
InChI=1S/C15H25O2P/c1-4-6-11-18(16,12-7-5-2)17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3 |
InChI Key |
JVLSPVLQVCWVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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